molecular formula C21H20N2OS B2794838 1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899910-34-0

1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2794838
CAS No.: 899910-34-0
M. Wt: 348.46
InChI Key: ARIZWPKKTVGARI-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[44]non-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzoyl chloride with 4-methylphenylhydrazine to form an intermediate, which is then cyclized under specific conditions to yield the desired spirocyclic compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can be compared with other spirocyclic compounds, such as:

  • 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
  • 1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substituents, which may confer distinct properties and applications.

Biological Activity

1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure, which integrates diaza and thione functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which could be leveraged for therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C_{18}H_{18}N_{2}OS, with a molecular weight of approximately 318.41 g/mol. Its structure includes:

  • Benzoyl group : Contributes to the compound's reactivity.
  • Para-methylphenyl substituent : Influences the electronic properties and biological interactions.
  • Spirocyclic framework : Provides structural stability and unique steric properties.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets through its functional groups. The benzoyl and para-methylphenyl groups can engage in binding interactions typical of aromatic compounds, while the diazaspiro moiety may participate in nucleophilic substitutions and cycloadditions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of similar diazaspiro compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Tested Strains : Escherichia coli and Staphylococcus aureus.
  • Method : Agar well diffusion method was used to evaluate antibacterial efficacy, revealing that certain concentrations (200 to 400 μg/mL) exhibited notable activity.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related diazaspiro compounds have been studied, indicating potential anticancer properties. The ability to inhibit tumor cell proliferation is an area of ongoing research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Properties
1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thioneSimilar spiro structure with different substituentsPotentially different biological activity due to methoxy groups
1-Benzoyl-3-(phenyl)-1,4-diazaspiro[4.4]non-3-enesLacks additional methoxy groupsSimpler structure may result in different pharmacological profiles
1-Benzoyl-2-thiohydantoinContains thione functionality but lacks spiro structureKnown for anticonvulsant activity

This table illustrates how variations in substituents can influence the chemical behavior and biological activity of similar compounds.

Properties

IUPAC Name

[2-(4-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-15-9-11-16(12-10-15)18-20(25)23(21(22-18)13-5-6-14-21)19(24)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIZWPKKTVGARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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